Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-Chloro-5-methylpyridine-3-sulfonyl chloride
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-Chloro-5-methylpyridine-3-sulfonyl chloride
Executive Summary
This technical guide provides a comprehensive analysis of 6-Chloro-5-methylpyridine-3-sulfonyl chloride (CAS: 37105-10-5), a critical heterocyclic building block in medicinal chemistry. Widely utilized for introducing the sulfonyl moiety into pharmacophores—particularly in the development of anticancer agents (carbonic anhydrase inhibitors) and potassium-competitive acid blockers—this compound presents specific handling challenges due to its high electrophilicity and moisture sensitivity.
This document moves beyond standard data sheets, offering field-proven protocols for stability management, quality validation, and synthetic optimization.
Molecular Identity & Physicochemical Profile[1]
The unique reactivity of this scaffold stems from the interplay between the electron-deficient pyridine ring and the electron-donating methyl group. The 6-chloro substituent further polarizes the ring, enhancing the electrophilicity of the sulfonyl center compared to simple benzenesulfonyl chlorides.
Core Chemical Data[2][3]
| Property | Specification |
| Chemical Name | 6-Chloro-5-methylpyridine-3-sulfonyl chloride |
| CAS Number | 37105-10-5 |
| Molecular Formula | C₆H₅Cl₂NO₂S |
| Molecular Weight | 226.08 g/mol |
| Appearance | Beige to light orange crystalline powder or fluffy solid |
| Solubility | Soluble in DCM, THF, EtOAc, Acetonitrile; Reacts violently with Water/Alcohols |
Physicochemical Properties (Experimental & Predicted)
| Parameter | Value | Technical Insight |
| Density | 1.53 ± 0.06 g/cm³ (Pred.)[1] | High density requires vigorous stirring in biphasic reactions. |
| Boiling Point | 330.2 ± 42.0 °C (Pred.)[1] | Do not distill. Compound decomposes thermally before boiling. |
| LogP | ~1.97 | Moderate lipophilicity; suitable for CNS-active drug scaffolds. |
| pKa (Conj. Acid) | -4.68 (Pred.)[1] | The hydrolysis product (sulfonic acid) is a strong acid. |
Electronic Structure & Reactivity Analysis
To understand the handling requirements, one must visualize the electronic push-pull forces within the molecule.
Diagram 1: Electronic Effects & Reactive Sites
The following diagram illustrates the electronic vectors affecting the sulfonyl chloride group. The Pyridine Nitrogen and 6-Chloro group exert strong electron-withdrawing effects (-I/-M), making the Sulfur atom highly electrophilic and prone to hydrolysis.
Caption: Electronic vector map showing how the electron-deficient ring heightens susceptibility to nucleophilic attack (and moisture).
Stability & Handling Protocols
The Critical Failure Mode: Hydrolysis. Unlike benzenesulfonyl chlorides, pyridine-based sulfonyl chlorides hydrolyze rapidly due to the electron-deficient ring accelerating the departure of the chloride ion.
Storage Directives
-
Temperature: Store at -20°C .
-
Atmosphere: Strictly under Argon or Nitrogen .
-
Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or secondary containment with desiccant.
Self-Validating Quality Control Protocol (The "Derivatization Check")
Direct LC-MS of the sulfonyl chloride is unreliable due to on-column hydrolysis.
Protocol:
-
Dissolve 5 mg of the test sample in 0.5 mL dry DCM.
-
Add 2 equivalents of Morpholine (or Benzylamine).
-
Stir for 5 minutes at Room Temperature (RT).
-
Analyze via LC-MS.[2]
-
Pass: >95% conversion to the Morpholine sulfonamide (MW: 276.74).
-
Fail: Presence of Pyridine-3-sulfonic acid peak (Hydrolysis product) or unreacted material.
-
Synthetic Utility: Sulfonylation Workflow
The following workflow outlines the optimal conditions for coupling this reagent with primary or secondary amines.
Diagram 2: Optimized Sulfonylation Pathway
This flowchart details the decision matrix for solvent and base selection to minimize side reactions (hydrolysis or bis-sulfonylation).
Caption: Decision tree for sulfonamide synthesis, prioritizing anhydrous conditions to prevent reagent decomposition.
Experimental Procedure (General Protocol)
-
Preparation: Flame-dry all glassware. Purge with Nitrogen.[3]
-
Dissolution: Dissolve the amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Base Addition: Add Triethylamine (1.2 - 1.5 equiv). Cool to 0°C.
-
Reagent Addition: Add 6-Chloro-5-methylpyridine-3-sulfonyl chloride (1.1 equiv) dissolved in minimal DCM dropwise over 10 minutes.
-
Note: Dropwise addition is crucial to control the exotherm and prevent local heating which accelerates hydrolysis.
-
-
Monitoring: Warm to RT. Monitor via TLC/LC-MS. Reaction is typically complete within 2 hours.
Safety & Toxicology (HSE)
Signal Word: DANGER
| Hazard Class | H-Code | Description |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage. |
| Acute Toxicity | H302 | Harmful if swallowed.[4] |
| Reactivity | EUH014 | Reacts violently with water.[5][3] |
Emergency Protocol:
-
Skin Contact: Immediate wash with Polyethylene Glycol 400 (if available) or copious water for 15 mins. The compound is corrosive and lipophilic; simple water rinsing may not immediately remove it from skin pores.
-
Spill: Do not use water.[3][6] Neutralize with sodium bicarbonate or lime before sweeping.
References
-
ChemicalBook. (2025). 6-chloro-5-Methylpyridine-3-sulfonyl chloride Properties and Suppliers. Retrieved from
-
ChemScene. (n.d.). 6-Chloro-5-methylpyridine-3-sulfonyl chloride Product Data. Retrieved from [7]
-
National Institutes of Health (NIH). (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery.[8] PubMed Central. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: Pyridine-3-sulfonyl chloride derivatives.[6] Retrieved from [9]
-
Ambeed. (n.d.). Physicochemical Properties of Pyridine Sulfonyl Chlorides. Retrieved from
Sources
- 1. 6-chloro-5-Methylpyridine-3-sulfonyl chloride | 37105-10-5 [chemicalbook.com]
- 2. 75720-93-3|6-Chloro-5-methoxypyridine-3-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. chemical-label.com [chemical-label.com]
- 5. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. chemscene.com [chemscene.com]
- 8. d-nb.info [d-nb.info]
- 9. 6-Chloro-5-methoxypyridine-3-sulfonyl chloride | 75720-93-3 [sigmaaldrich.com]
